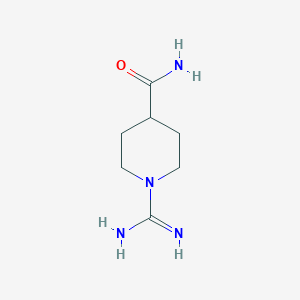

1-Carbamimidoylpiperidine-4-carboxamide

Description

Academic Significance of Guanidine- and Piperidine-Containing Scaffolds in Chemical Biology

The foundational components of 1-Carbamimidoylpiperidine-4-carboxamide, the guanidine (B92328) and piperidine (B6355638) moieties, are individually recognized for their profound impact on chemical biology and drug discovery.

The guanidine group , characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group. wikipedia.org At physiological pH, it exists as a protonated guanidinium (B1211019) cation, which is capable of forming strong, directional hydrogen bonds. researchgate.net This feature is famously exemplified in the side chain of the amino acid arginine, where the guanidinium group plays a crucial role in protein structure and function, particularly in mediating interactions with negatively charged phosphate (B84403) groups on DNA, RNA, and various substrates. researchgate.net The delocalized positive charge of the guanidinium cation contributes to its stability and its ability to participate in numerous biological processes. researchgate.net Consequently, guanidine-containing compounds have been investigated for a wide array of therapeutic applications, including as anti-inflammatory agents, inhibitors of nitric oxide synthase, and antithrombotic agents. tandfonline.comnih.gov

The piperidine scaffold , a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.gov Its prevalence is attributed to its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and metabolic stability. enamine.net The incorporation of piperidine rings can enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.net Piperidine derivatives are found in over 70 commercially available drugs, spanning a wide range of therapeutic areas including central nervous system modulators, antihistamines, and analgesics. researchgate.netarizona.edu The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

Contextualizing this compound within Related Chemical Entities

To understand the potential of this compound, it is essential to consider it within the context of structurally related molecules that have been the subject of scientific inquiry.

Guanidine-containing compounds have also been extensively studied. For example, derivatives incorporating a guanidine moiety have been investigated as potent and selective histamine (B1213489) H3 receptor antagonists. nih.gov In some of these compounds, the guanidine group is attached to a piperidine or piperazine (B1678402) ring via an alkyl linker, highlighting the synergistic use of these two scaffolds. nih.gov The basicity of the guanidine group can be modulated through substitution to optimize binding affinity and pharmacokinetic properties. nih.gov

The combination of a guanidine group with a piperidine ring, as seen in this compound, suggests a molecule designed to leverage the advantageous properties of both moieties. The piperidine ring provides a defined three-dimensional structure and a point for substitution, while the guanidine group offers a key site for hydrogen bonding and electrostatic interactions.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While its constituent parts are well-studied, this particular combination appears to be a largely unexplored area of chemical space. This absence of direct research presents both a challenge and an opportunity.

The primary unaddressed questions surrounding this compound include:

Synthetic accessibility: While synthetic routes to various piperidine-4-carboxamides and guanidine derivatives are established, the efficient and scalable synthesis of this compound has not been specifically described.

Physicochemical properties: Key parameters such as pKa, solubility, lipophilicity (logP), and metabolic stability are unknown. These properties are critical for determining its potential as a drug candidate.

Biological activity: The primary biological targets of this compound have yet to be identified. Given the diverse activities of its parent scaffolds, it could potentially interact with a wide range of receptors, enzymes, or ion channels.

Structure-Activity Relationships (SAR): Without a known biological target, no SAR studies have been conducted. Understanding how modifications to the piperidine ring or the carboxamide and guanidine groups affect activity is crucial for any future drug development efforts.

The current research landscape, therefore, is an open field. The established importance of guanidine and piperidine scaffolds in medicinal chemistry provides a strong rationale for the synthesis and biological evaluation of this compound. Future research should aim to address the aforementioned questions to unlock the potential of this and related molecules. Such studies would not only elucidate the specific properties of this compound but also contribute to a broader understanding of how these two powerful pharmacophores can be combined to create novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-carbamimidoylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c8-6(12)5-1-3-11(4-2-5)7(9)10/h5H,1-4H2,(H2,8,12)(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGVQBWUAUNTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Carbamimidoylpiperidine 4 Carboxamide

Established Synthetic Routes for the Core 1-Carbamimidoylpiperidine-4-carboxamide Scaffold

The synthesis of the this compound scaffold is a multi-step process that begins with the formation of a substituted piperidine (B6355638) ring, followed by the introduction of the carbamimidoyl (guanidinyl) moiety.

A common approach to the piperidine-4-carboxamide core involves the use of piperidine-4-carboxylic acid or its ester derivatives as starting materials. researchgate.net The synthesis of these precursors can be achieved through various methods, including the reduction of corresponding pyridine (B92270) derivatives. For instance, ethyl isonicotinate (B8489971) can be catalytically hydrogenated to ethyl piperidine-4-carboxylate. The resulting ester can then be converted to the primary amide, piperidine-4-carboxamide, through ammonolysis.

The crucial step in the synthesis of the target scaffold is the guanidinylation of the secondary amine of the piperidine ring. This transformation can be accomplished using a variety of guanylating agents. researchgate.net Common reagents include:

1H-Pyrazole-1-carboxamidine hydrochloride: This reagent reacts with the secondary amine of piperidine-4-carboxamide under basic conditions to yield the desired product.

S-Methylisothiourea sulfate: This is another effective guanylating agent that can be used to introduce the carbamimidoyl group. researchgate.net

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent allows for the introduction of a protected guanidinyl group, which can be deprotected in a subsequent step. nih.gov This approach is particularly useful when further modifications on the guanidinyl nitrogen atoms are desired.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Ethyl isonicotinate | H₂, Catalyst (e.g., PtO₂) | Ethyl piperidine-4-carboxylate |

| 2 | Ethyl piperidine-4-carboxylate | NH₃ | Piperidine-4-carboxamide |

| 3 | Piperidine-4-carboxamide | Guanylating agent (e.g., 1H-Pyrazole-1-carboxamidine HCl) | This compound |

Strategies for N-Substitution and Carboxamide Modification in this compound Derivatives

Further diversification of the this compound scaffold can be achieved through N-substitution on the guanidinyl group and modification of the carboxamide moiety.

N-Substitution of the Carbamimidoyl Group:

The guanidinyl group offers multiple sites for substitution. N-alkylation and N-arylation can be achieved, although the high basicity and nucleophilicity of the guanidine (B92328) can lead to challenges in selectivity. scholaris.ca The use of protected guanidinylating agents in the initial synthesis allows for a more controlled introduction of substituents. For instance, if a di-Boc-protected guanidinyl group is installed, selective deprotection and subsequent alkylation or arylation can be performed.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of guanidines. nih.govmit.edu Similarly, copper-catalyzed N-arylation reactions provide another avenue for introducing aryl substituents. organic-chemistry.orgnih.gov

Carboxamide Modification:

The carboxamide group at the C4 position of the piperidine ring is another key site for modification. This can be achieved by starting with piperidine-4-carboxylic acid and performing amide coupling reactions with a variety of amines. hepatochem.com A wide range of coupling reagents can be utilized for this purpose, including:

Carbodiimides: Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com

Phosphonium salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium/Guanidinium (B1211019) salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.org

This approach allows for the introduction of a diverse array of substituents at the carboxamide nitrogen, enabling the exploration of structure-activity relationships. The general strategy involves the synthesis of 1-carbamimidoylpiperidine-4-carboxylic acid followed by amide coupling.

| Modification Site | Reaction Type | Key Reagents/Catalysts | Potential Products |

| Guanidinyl Nitrogen | N-Alkylation | Alkyl halides, Bases | N-Alkyl-1-carbamimidoylpiperidine-4-carboxamide derivatives |

| Guanidinyl Nitrogen | N-Arylation | Aryl halides, Pd or Cu catalysts | N-Aryl-1-carbamimidoylpiperidine-4-carboxamide derivatives |

| Carboxamide Nitrogen | Amide Coupling | Various amines, EDC/HOBt, HATU | N-Substituted 1-carbamimidoylpiperidine-4-carboxamides |

Stereoselective Synthesis Approaches for this compound Enantiomers

The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity. Approaches to achieve this include asymmetric synthesis and chiral resolution.

Asymmetric Synthesis:

Stereoselective synthesis aims to create a single enantiomer directly. Several strategies can be envisioned for the asymmetric synthesis of substituted piperidines: nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. jst.go.jp For instance, a chiral auxiliary could be attached to a dihydropyridine (B1217469) precursor, followed by a diastereoselective reduction to establish the stereocenter at C4.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze asymmetric reactions, including Michael additions and Mannich reactions, to construct the chiral piperidine ring. researchgate.net

Enzymatic Reactions: Enzymes can be employed for highly stereoselective transformations. For example, a prochiral precursor could be selectively reduced using a ketoreductase to generate a chiral intermediate.

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture of enantiomers. wikipedia.org Common methods applicable to piperidine derivatives include:

Diastereomeric Salt Formation: Reacting the racemic piperidine precursor with a chiral resolving agent, such as tartaric acid or a chiral amine, forms diastereomeric salts which can often be separated by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be a powerful tool for separating enantiomers on both analytical and preparative scales.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rsc.org Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

Sustainable Solvents and Reagents:

Traditional organic solvents can be replaced with more environmentally benign alternatives. For example, water, ethanol, or supercritical carbon dioxide could be explored as reaction media for certain steps. chemrxiv.org The use of less toxic and more readily available guanylating agents is also a consideration. thieme-connect.com

Alternative Energy Sources:

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. rsc.org Microwave irradiation can often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. This could be applied to various steps, including the amide coupling and guanidinylation reactions.

Catalytic and Biocatalytic Methods:

The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry as it reduces waste. ucl.ac.uk For amide bond formation, enzymatic methods using lipases are a green alternative to traditional coupling reagents. nih.govrsc.org Similarly, metal-free catalytic systems for guanidinylation are being developed. thieme-connect.com These approaches not only reduce waste but can also offer high selectivity under mild reaction conditions.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Solvents | Employing water, ethanol, or 2-MeTHF | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted reactions | Faster reaction times, higher yields |

| Catalysis | Enzymatic amide bond formation, metal-free guanidinylation | Reduced waste, milder conditions, higher selectivity |

| Atom Economy | One-pot synthesis of the core scaffold | Fewer purification steps, reduced solvent usage |

Advanced Spectroscopic and Chromatographic Characterization in Research of 1 Carbamimidoylpiperidine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 1-Carbamimidoylpiperidine-4-carboxamide, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy would reveal the number of different types of protons and their connectivity. The piperidine (B6355638) ring protons would be expected to appear in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atoms would be deshielded and thus appear at a higher chemical shift compared to the other piperidine protons. The protons of the carbamimidoyl and carboxamide groups would be expected to appear as broad signals due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxamide group and the carbon of the carbamimidoyl group would be expected to have the highest chemical shifts. The chemical shifts of the piperidine ring carbons would be influenced by their proximity to the nitrogen atoms.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2-H, C6-H | 3.0 - 3.5 | 45 - 55 |

| Piperidine C3-H, C5-H | 1.5 - 2.0 | 25 - 35 |

| Piperidine C4-H | 2.0 - 2.5 | 40 - 50 |

| Carboxamide -NH₂ | 7.0 - 8.0 (broad) | - |

| Carbamimidoyl -NH₂ | 7.5 - 8.5 (broad) | - |

| Carbonyl C=O | - | 170 - 180 |

| Carbamimidoyl C=N | - | 155 - 165 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also be used for structural elucidation and purity assessment. For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm its elemental composition.

Fragmentation patterns observed in the mass spectrum can provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the piperidine ring and loss of the carboxamide and carbamimidoyl groups.

Predicted Mass Spectrometry Data for this compound:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 171.1297 | Molecular ion (protonated) |

| [M-NH₂]⁺ | 155.1035 | Loss of an amino group |

| [M-C(NH)NH₂]⁺ | 128.0922 | Loss of the carbamimidoyl group |

| [C₅H₁₀N]⁺ | 84.0813 | Piperidine ring fragment |

Note: The predicted m/z values are based on the exact mass of the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

IR Spectroscopy would be expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds in this compound. The N-H stretching vibrations of the amide and guanidinium (B1211019) groups would appear as broad bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide would be a strong, sharp band around 1650-1680 cm⁻¹.

Raman Spectroscopy , being complementary to IR, would also be useful for identifying functional groups. The C=N stretching of the carbamimidoyl group, which might be weak in the IR spectrum, could show a stronger signal in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amide & guanidinium) | 3100 - 3500 (broad) | 3100 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O stretch (amide) | 1650 - 1680 (strong) | 1650 - 1680 |

| C=N stretch (guanidinium) | 1630 - 1660 | 1630 - 1660 (strong) |

| N-H bend (amide & guanidinium) | 1550 - 1650 | 1550 - 1650 |

| C-N stretch | 1200 - 1350 | 1200 - 1350 |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection could be achieved using a UV detector, as the amide and carbamimidoyl groups have some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like this compound. Derivatization to a more volatile and thermally stable analog would be necessary for GC analysis.

Hypothetical HPLC Method for this compound:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

This method would be expected to provide good separation of this compound from potential impurities and starting materials.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Carbamimidoylpiperidine 4 Carboxamide Derivatives

Methodologies for SAR Elucidation: From Classical Approaches to Cheminformatics

The elucidation of SAR for 1-Carbamimidoylpiperidine-4-carboxamide derivatives employs a spectrum of methodologies, ranging from traditional synthetic approaches to sophisticated computational techniques.

Classical Approaches: The foundation of SAR exploration lies in the systematic synthesis and biological evaluation of analogues. This involves modifying specific parts of the this compound core, such as the piperidine (B6355638) ring, the carbamimidoyl (guanidine) group, and the carboxamide moiety. By introducing a variety of substituents with different electronic, steric, and lipophilic properties, medicinal chemists can deduce which structural features are essential for biological activity. For instance, a series of compounds with different alkyl or aryl groups on the carboxamide nitrogen would be synthesized and tested to probe the size and nature of the corresponding receptor pocket.

Cheminformatics and Computational Methods: In recent years, computational methods have become indispensable in accelerating SAR studies. These approaches leverage the power of computers to analyze large datasets and build predictive models.

Molecular Modeling and Docking: These techniques use computer-generated 3D models of the target receptor to predict how different derivatives of this compound might bind. This allows for the prioritization of compounds for synthesis and can provide insights into key interactions at the molecular level.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for this class of compounds can then be used to screen virtual libraries for new, structurally diverse molecules with the potential for similar activity.

Quantitative Structure-Activity Relationship (QSAR): As will be discussed in more detail in section 4.4, QSAR models mathematically correlate the structural features of compounds with their biological activities.

The integration of these classical and computational methods allows for a more efficient and rational approach to the design of novel this compound derivatives with improved therapeutic potential.

Impact of Structural Modifications on Biological Activity and Selectivity

The piperidine ring is a common scaffold in medicinal chemistry due to its ability to adopt a stable chair conformation and present substituents in well-defined spatial orientations. Modifications to this ring in this compound derivatives can significantly impact their biological profile. For instance, in studies of related piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors, substitutions on the piperidine ring were found to be crucial for potency and selectivity. researchgate.net

The introduction of substituents can influence the compound's conformation, lipophilicity, and potential for additional interactions with the target protein. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group might fill a small hydrophobic pocket in the receptor. The position of the substituent is also critical; for example, a substituent at the 3-position will have a different spatial relationship to the rest of the molecule than one at the 4-position (adjacent to the carboxamide).

Table 1: Hypothetical SAR Data for Substitutions on the Piperidine Ring of a Related Series of Inhibitors

| Compound | Piperidine Substituent (R) | IC50 (nM) | Comment |

|---|---|---|---|

| A-1 | H | 150 | Unsubstituted parent compound. |

| A-2 | 4-OH (axial) | 75 | Introduction of a hydrogen bond donor improves potency. |

| A-3 | 4-OH (equatorial) | 120 | Stereochemistry of the substituent is important for optimal interaction. |

| A-4 | 3-Me | 200 | Steric hindrance at the 3-position may be detrimental. |

| A-5 | 4-F | 100 | Introduction of a lipophilic, electron-withdrawing group can be beneficial. |

This table is illustrative and based on general principles of medicinal chemistry and data from related compound series.

The carbamimidoyl (guanidine) group is a strong base and is typically protonated at physiological pH, allowing it to form strong ionic and hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor binding site. nih.gov Modifications to this group can have a profound effect on the compound's basicity, polarity, and ability to interact with its target.

Bioisosteric replacement is a common strategy to modulate the properties of the guanidine (B92328) group while maintaining its key interactions. The goal is often to reduce the high basicity, which can lead to poor membrane permeability and potential off-target effects. nih.gov

Table 2: Potential Bioisosteric Replacements for the Carbamimidoyl Moiety

| Original Moiety | Bioisostere | Rationale for Replacement | Potential Impact |

|---|---|---|---|

| Carbamimidoyl (Guanidine) | 2-Aminoimidazoline | Reduces pKa, maintains charge and H-bonding capacity. | Improved oral bioavailability. |

| Carbamimidoyl (Guanidine) | Amidine | Lower pKa than guanidine. | Can still form key ionic interactions with better pharmacokinetic properties. mdpi.com |

| Carbamimidoyl (Guanidine) | Diaminosquarate | Acts as a novel bioisostere for the guanidine moiety. researchgate.net | May offer a unique interaction profile and improved properties. |

This table presents common bioisosteric replacements for the guanidine group based on established medicinal chemistry principles. nih.govnih.gov

The carboxamide group is a versatile functional group that can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). Substitutions on the amide nitrogen can be used to explore the shape and properties of the receptor pocket. In studies on piperidine-3-carboxamide derivatives, the nature of the aryl group attached to the amide was critical for activity. nih.gov

By varying the size, electronics, and lipophilicity of the substituent (R' in -C(=O)NHR'), chemists can optimize interactions with the target. For example, a bulky hydrophobic group may be favored if the pocket is large and non-polar, while a smaller, polar group might be preferred if the pocket is constrained and contains polar residues.

Table 3: Illustrative SAR of Carboxamide Substitutions in a Kinase Inhibitor Series

| Compound | Carboxamide Substituent (R') | Kinase Inhibition (IC50, nM) | Key Interaction |

|---|---|---|---|

| C-1 | Methyl | 500 | Small substituent, limited interaction. |

| C-2 | Phenyl | 100 | Potential for π-π stacking interactions. |

| C-3 | 4-Fluorophenyl | 50 | Favorable hydrophobic and potential halogen bonding interactions. |

| C-4 | 3-Methoxyphenyl | 80 | Methoxy group can act as a hydrogen bond acceptor. |

| C-5 | Naphthyl | 250 | Bulky group may cause steric clash. |

This table is a hypothetical representation of SAR data for carboxamide substitutions, drawing from principles observed in kinase inhibitor design.

Conformational Analysis and Molecular Flexibility in SAR Studies

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound derivatives, understanding the preferred conformations is crucial for SAR.

Molecular flexibility plays a dual role in receptor binding. A certain degree of flexibility is often required for a ligand to adapt its conformation to fit optimally into the binding site (an "induced fit" model). However, excessive flexibility can be detrimental, as it incurs an entropic penalty upon binding. Therefore, a key strategy in drug design is to create "pre-organized" ligands that have a lower energy conformation that is already close to the bioactive conformation. This can be achieved by introducing rigidifying elements into the molecule, such as ring systems or double bonds.

In the context of this compound derivatives, conformational analysis can help to:

Understand the spatial relationship between the carbamimidoyl group and the carboxamide substituent.

Predict which ring conformations are most stable.

Design more rigid analogues to lock in a bioactive conformation and potentially increase potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying various physicochemical properties of the molecules (known as descriptors), a predictive model can be built.

For a series of this compound derivatives, a QSAR study would typically involve:

Data Set Preparation: A set of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of descriptors are calculated for each molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using statistical cross-validation and an external test set of compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.net These methods consider the 3D properties of the molecules by placing them in a grid and calculating steric and electrostatic fields. The resulting models can be visualized as 3D contour maps, which highlight regions where bulky groups or specific electrostatic charges are predicted to increase or decrease activity. These maps provide intuitive guidance for designing new, more potent compounds. For piperidine carboxamide derivatives targeting ALK, CoMFA and CoMSIA models have successfully identified the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net

Table 4: Common Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment | Distribution of electrons in the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the molecule. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic connectivity and branching. |

| 3D-QSAR Fields | CoMFA steric and electrostatic fields | 3D shape and electronic properties. |

Biological Target Identification and Mechanism of Action Studies of 1 Carbamimidoylpiperidine 4 Carboxamide Analogues

Investigation of Creatine (B1669601) Transporter-1 (CRT-1/SLC6A8) Modulation by 1-Carbamimidoylpiperidine-4-carboxylic Acid Analogues

The creatine transporter-1 (CRT-1), encoded by the SLC6A8 gene, is a crucial protein for maintaining cellular energy homeostasis by transporting creatine into cells against a significant concentration gradient. nih.gov Given its role, particularly in high-energy demand tissues like the brain and muscle, CRT-1 has become a subject of pharmacological interest. frontiersin.org The inhibition of CRT-1, for instance, has been proposed as a potential therapeutic strategy in oncology. nih.govresearchgate.net Research into guanidino-carboxylic acids has sought to identify potent and specific modulators of this transporter. nih.gov

The characterization of CRT-1 modulators relies heavily on cellular assays that measure the inhibition of creatine uptake. A common method involves quantifying the uptake of radiolabeled creatine, such as [3H]creatine, in cells engineered to express the transporter. nih.govresearchgate.net In these assays, the ability of a test compound to compete with and inhibit the uptake of the radiolabeled substrate is measured, typically yielding an IC50 value.

In the exploration of novel ligands, a rational synthesis approach guided by the structure-activity relationships of known substrates has been employed. nih.gov This led to the synthesis and testing of various guanidinocarboxylic acids, including the analogue 1-Carbamimidoylpiperidine-4-carboxylic acid, referred to in studies as GiDi1254. nih.govresearchgate.net These compounds were systematically evaluated for their ability to inhibit CRT-1-mediated creatine uptake, allowing for a direct comparison of their potency and affinity for the transporter. nih.govresearchgate.net

A critical aspect of CRT-1 modulator investigation is to distinguish between true inhibitors (blockers) and compounds that are themselves transported by CRT-1 (substrates). nih.gov A compound that inhibits radiolabeled creatine uptake may do so by simply being a competitive substrate. To differentiate these mechanisms, researchers combine transport inhibition assays with electrophysiological measurements of transport-associated currents. nih.govresearchgate.net This dual approach allows for the classification of ligands as full substrates, partial substrates, or true blockers. nih.gov

Through this combined methodology, it was determined that many compounds initially identified as CRT-1 inhibitors are, in fact, alternative substrates. nih.gov However, the investigation of 1-Carbamimidoylpiperidine-4-carboxylic acid (GiDi1254) revealed a distinct profile. This compound was identified as a partial substrate of CRT-1, distinguishing it from both full substrates and true inhibitors. nih.govresearchgate.net The study also successfully identified other novel compounds that act as full substrates, such as 1-carbamimidoylazetidine-3-carboxylic acid (GiDi1257), and others that function as low-affinity blockers. nih.govresearchgate.net

| Compound | CRT-1 Interaction Profile |

| 1-Carbamimidoylpiperidine-4-carboxylic acid (GiDi1254) | Partial Substrate |

| 1-Carbamimidoylazetidine-3-carboxylic acid (GiDi1257) | Full Substrate |

| 2-(N-benzylcarbamimidamido)acetic acid (Compound 1) | Blocker (Low Affinity) |

| Carbamimidoylphenylalanine (MIPA572) | Blocker (Low Affinity) |

| Carbamimidoyltryptophane (MIPA573) | Blocker (Low Affinity) |

This table summarizes the functional classification of select compounds at the Creatine Transporter-1 (CRT-1), based on combined uptake inhibition and electrophysiological assays.

Understanding the structural requirements for binding to CRT-1 is essential for the rational design of more potent and specific modulators. nih.gov The analysis of various guanidino-carboxylic acids has provided insights into the ligand-transporter interactions. The differentiation between substrates and inhibitors suggests that subtle structural changes can significantly alter the functional outcome of binding. For instance, the identification of the first true blockers, albeit with low affinity, provides a proof-of-principle that the transporter can be inhibited without being utilized for transport. researchgate.net This refined understanding of the structural determinants governing binding and transport is crucial for developing effective pharmacological tools targeting CRT-1. nih.govresearchgate.net

Exploration of Coagulation Factor (e.g., Factor Xa, Thrombin) Inhibition by Related Piperidine-4-carboxamide Compounds

Derivatives of the piperidine-4-carboxamide scaffold have also been investigated as inhibitors of key enzymes in the blood coagulation cascade, such as Factor Xa (FXa) and thrombin. nih.govresearchgate.net A series of fluorinated benzyloxyphenyl piperidine-4-carboxamides were synthesized and evaluated for their potential as dual-function antithrombotic agents, combining anticoagulant and antiplatelet activities. nih.govresearchgate.net

In these studies, structural modifications were systematically explored, including the addition of an amidine group to the piperidine (B6355638) nitrogen and the strategic placement of fluorine atoms on the phenyl rings. nih.gov These modifications led to a significant enhancement of FXa inhibitory potency. Specifically, adding meta-F and para-CF3 groups on the distal phenyl ring resulted in a 6- to 18-fold increase in FXa potency. nih.govresearchgate.net Two compounds, congeners of N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide (designated 7m and 7p), emerged as potent and selective inhibitors of FXa. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Compound 7m | Factor Xa | 130 nM |

| Compound 7p | Factor Xa | 57 nM |

This table displays the in vitro inhibitory potency of two lead piperidine-4-carboxamide derivatives against the coagulation enzyme Factor Xa.

These findings identified these piperidine-4-carboxamide derivatives as promising leads for the development of new antithrombotic drugs with a dual mechanism of action. nih.govresearchgate.net

Assessment of Soluble Epoxide Hydrolase (sEH) Inhibition by Piperidine-4-carboxamide Derivatives

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory lipid mediators. nih.govescholarship.org Its inhibition is considered a promising therapeutic strategy for a variety of inflammatory diseases. nih.govresearchgate.net Research has identified piperidine-4-carboxamide derivatives as potent inhibitors of sEH. nih.gov

One study investigated carboxylic acid derivatives at the 4-position of piperidine, finding that an N,N-diethylamide derivative (compound A1) exhibited potent inhibitory effects on both human and murine sEH. nih.gov Further research focused on synthesizing and evaluating a series of benzohomoadamantane-based amides, which also demonstrated excellent inhibitory potencies against sEH. nih.gov

| Compound | Target Enzyme | IC50 |

| Compound A1 (N,N-diethylamide derivative) | Human sEH (HsEH) | 2.2 nM |

| Murine sEH (MsEH) | 0.53 nM |

This table shows the potent in vitro inhibitory activity of a piperidine-4-carboxamide derivative against soluble epoxide hydrolase (sEH) from both human and murine sources.

These results highlight the potential of the piperidine-4-carboxamide scaffold for developing effective anti-inflammatory agents through the inhibition of sEH. nih.govnih.gov

Evaluation of CCR5 Receptor Inhibition by Piperidine-4-carboxamide Derivatives

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells, making it a key target for antiviral drug development. nih.gov A series of novel piperidine-4-carboxamide derivatives have been designed and synthesized based on a pharmacophore model for CCR5 inhibitors. nih.govnih.gov

Among the synthesized compounds, several demonstrated potent inhibitory activity against CCR5 in a calcium mobilization assay. nih.gov Compounds 16g and 16i, in particular, showed inhibitory activity equivalent to the approved CCR5 antagonist, maraviroc. nih.gov These compounds were further tested for their antiviral activity in an HIV-1 single-cycle assay, where they also displayed potent effects. nih.gov Another potent nonpeptide CCR5 antagonist from this class is TAK-779, which has an IC50 value of 1.4 nM in binding assays. acs.org

| Compound | Assay | IC50 / EC50 |

| Compound 16g | CCR5 Inhibition (Calcium Mobilization) | 25.73 nM |

| Anti-HIV-1 Activity | 73.01 nM | |

| Compound 16i | CCR5 Inhibition (Calcium Mobilization) | 25.53 nM |

| Anti-HIV-1 Activity | 94.10 nM | |

| Maraviroc (Control) | CCR5 Inhibition (Calcium Mobilization) | 25.43 nM |

| TAK-779 | CCR5 Binding Inhibition | 1.4 nM |

This table summarizes the biological activity of lead piperidine-4-carboxamide derivatives as CCR5 inhibitors and anti-HIV-1 agents.

These findings underscore the value of the piperidine-4-carboxamide scaffold in the design of potent CCR5 antagonists for anti-HIV therapy. nih.govnih.gov

Preclinical Pharmacological Evaluation of 1 Carbamimidoylpiperidine 4 Carboxamide and Analogues

In Vitro Pharmacological Profiling in Cell-Based Assays

The initial preclinical assessment of piperidine (B6355638) carboxamide analogues frequently involves a battery of in vitro cell-based assays to determine their biological activity and potential therapeutic applications. These assays are crucial for understanding a compound's effect on cell proliferation, viability, and specific cellular phenotypes.

Research into various piperidine carboxamide derivatives has demonstrated a wide range of activities in cellular models. For instance, certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma A375 cells. nih.gov One such derivative showed potent antimelanoma activity, inducing these morphological changes with an EC50 of 0.04 µM and inhibiting cell proliferation with an IC50 of 0.03 µM. nih.gov

In the field of infectious diseases, piperidine-4-carboxamide (P4C) analogues have been investigated for their antibacterial properties. One analogue, MMV688844, exhibited bactericidal activity against Mycobacterium abscessus, a bacterium known for causing challenging pulmonary infections. rsc.org Structure-activity relationship studies on this lead compound have led to the development of new analogues with enhanced antibacterial potency. rsc.org

Furthermore, the antiproliferative activity of piperine-carboximidamide hybrids, which contain a piperidine moiety, has been evaluated against several human cancer cell lines. These compounds have shown potent activity, with GI50 (50% growth inhibition) values ranging from 35 nM to 100 nM. nih.gov The cytotoxic effects of these analogues were also demonstrated against the Lox-IMVI melanoma cell line. nih.gov Additionally, some sulfonamide and amide derivatives of piperidine-4-carboxamide have been assessed for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov

| Compound Class | Cell Line | Assay Type | Activity Metric | Value | Reference |

| N-arylpiperidine-3-carboxamide | A375 (Melanoma) | Senescence Induction | EC50 | 0.04 µM | nih.gov |

| N-arylpiperidine-3-carboxamide | A375 (Melanoma) | Antiproliferative | IC50 | 0.03 µM | nih.gov |

| Piperine-carboximidamide hybrid | Various Cancer Lines | Antiproliferative | GI50 | 35 - 100 nM | nih.gov |

| Piperine-carboximidamide hybrid | Lox-IMVI (Melanoma) | Cytotoxicity | IC50 | 1.05 - 1.40 µM | nih.gov |

| Piperidine-4-carboxamide | M. abscessus | Antibacterial | - | Bactericidal | rsc.org |

Functional Assays for Receptor Agonism/Antagonism and Enzyme Activity Modulation

Functional assays are essential for elucidating the mechanism of action of novel compounds by measuring their effects on specific molecular targets, such as receptors and enzymes. For piperidine carboxamide analogues, a significant body of research has focused on their ability to modulate the activity of various enzymes.

A notable example is the development of piperidine carboxamide derivatives as potent inhibitors of anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer. High-throughput screening identified a lead compound with an IC50 of 0.174 µM in an ALK enzyme assay. mdpi.com Subsequent optimization led to analogues with improved potency. mdpi.com

In another therapeutic area, piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, an enzyme involved in bone resorption and a target for osteoporosis treatment. One of the most potent compounds from this series, H-9, exhibited an IC50 value of 0.08 µM against Cathepsin K. mdpi.com

Other piperidine carboxamide analogues have been developed as calpain inhibitors, with keto amide derivatives showing high potency (Ki of 9 to 30 nM) and selectivity over the related cysteine protease cathepsin B. mdpi.com Additionally, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed as inhibitors of human carbonic anhydrase (hCA), with several compounds showing low nanomolar inhibition and selectivity for tumor-associated isoforms hCA IX and XII. frontiersin.org The antibacterial activity of certain piperidine-4-carboxamides has been linked to the inhibition of DNA gyrase. rsc.org

| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |

| Piperidine carboxamide | Anaplastic Lymphoma Kinase (ALK) | IC50 | 0.174 µM | mdpi.com |

| Piperidine-3-carboxamide (H-9) | Cathepsin K | IC50 | 0.08 µM | mdpi.com |

| Piperidine keto amide | µ-Calpain | Ki | 9 - 30 nM | mdpi.com |

| 1-(4-sulfamoylbenzoyl) piperidine-4-carboxamide | Carbonic Anhydrase IX (hCA IX) | Ki | 0.8 - 7.9 nM | frontiersin.org |

| Piperidine-4-carboxamide | DNA Gyrase | - | Inhibitory | rsc.org |

Efficacy Studies in Non-Human Organismal Models

For example, the anti-osteoporotic potential of the Cathepsin K inhibitor H-9 was evaluated in an ovariectomized (OVX)-induced osteoporosis mouse model. The study found that treatment with H-9 led to a significant, dose-dependent increase in bone mineral density (BMD) compared to the untreated model group. mdpi.com

In the context of neuroscience, piperidine carboxamide derivatives designed as calpain inhibitors were tested in mice and found to inhibit NMDA-induced convulsions, suggesting potential anticonvulsive properties. mdpi.com Furthermore, a study on various sulfonamide and amide derivatives of piperidine-4-carboxamide demonstrated their ability to produce analgesia in mice, indicating potential applications in pain management. nih.govresearchgate.net

These efficacy studies in animal models provide essential proof-of-concept data that can support the advancement of a compound into further preclinical development and potential clinical trials.

Target Engagement Studies in Relevant Biological Systems

Confirming that a compound binds to its intended molecular target in a cellular or in vivo setting—a concept known as target engagement—is a crucial step in preclinical drug development. For piperidine carboxamide analogues, various methods have been employed to demonstrate and characterize this interaction.

Direct evidence of target engagement often comes from structural biology techniques. For instance, the X-ray cocrystal structure of a piperidine carboxamide inhibitor bound to the ALK kinase domain has been determined. researchgate.net This provided a detailed view of the inhibitor's interaction with the enzyme, revealing an unusual conformation that allows access to an extended hydrophobic pocket and confirming direct binding. researchgate.net Similarly, molecular docking studies of the Cathepsin K inhibitor H-9 have elucidated its binding mode, showing hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site. mdpi.com Other studies have characterized how piperidine-based compounds engage the gp120 envelope protein of HIV-1, sensitizing infected cells to immune responses. nih.gov

Biophysical methods are also used to quantify target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. nih.govnih.gov This label-free method can confirm that a drug is reaching and binding to its target within intact cells. nih.govnih.gov

For in vivo target engagement, Positron Emission Tomography (PET) imaging offers a non-invasive approach. frontiersin.orgresearchgate.net By radiolabeling a compound, PET can be used to visualize and quantify its distribution and binding to a specific target in a living organism, providing critical information on pharmacokinetics and target occupancy at the site of action. frontiersin.orgresearchgate.net These diverse methodologies are vital for validating the mechanism of action and optimizing the therapeutic potential of piperidine carboxamide analogues.

Metabolism and Biotransformation of 1-Carbamimidoylpiperidine-4-carboxamide in Non-Human Systems: A Predictive Overview

Disclaimer: As of September 2025, dedicated research on the metabolism and biotransformation of this compound in non-human systems is not available in the public domain. The following information is a predictive analysis based on established metabolic pathways of structurally related compounds, including piperidine and carboxamide derivatives. This article is intended to provide a scientifically grounded hypothesis of the compound's metabolic fate and should not be interpreted as a summary of experimental results for this compound itself.

Metabolism and Biotransformation Studies in Non Human Systems for 1 Carbamimidoylpiperidine 4 Carboxamide

The study of a compound's metabolism and biotransformation is a critical component of drug discovery and development, providing insights into its pharmacokinetic profile and potential for bioactivation or detoxification. In the absence of direct experimental data for 1-Carbamimidoylpiperidine-4-carboxamide, this section outlines the probable metabolic pathways based on the known metabolism of its core chemical moieties: a piperidine (B6355638) ring, a carboxamide group, and a carbamimidoyl (guanidinyl) group.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro systems such as hepatic microsomes and hepatocytes from various non-human species (e.g., rat, mouse, dog, monkey) are standard tools for these assessments.

Hepatic microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, making them a primary system for evaluating oxidative metabolism. Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, as well as transporters, offering a more comprehensive picture of hepatic metabolism.

For a compound like this compound, metabolic stability would likely be assessed by incubating it with liver microsomes or hepatocytes from different species and monitoring the disappearance of the parent compound over time. The presence of the piperidine ring suggests a potential for moderate to high clearance, depending on its susceptibility to CYP-mediated oxidation. Conversely, some piperidine carboxamide derivatives have demonstrated good metabolic stability in human and rat liver microsomes nih.gov. The guanidinyl group is generally considered to be relatively stable.

Below is a hypothetical data table illustrating the potential metabolic stability of this compound in various non-human in vitro systems.

Table 1: Predicted In Vitro Metabolic Stability of this compound

| Species | In Vitro System | Predicted Half-Life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Rat | Liver Microsomes | 35 | 45 |

| Mouse | Liver Microsomes | 25 | 60 |

| Dog | Liver Microsomes | 50 | 30 |

| Monkey | Liver Microsomes | 40 | 40 |

| Rat | Hepatocytes | 60 | 25 |

| Dog | Hepatocytes | 80 | 15 |

This data is predictive and not based on experimental results for this compound.

The biotransformation of this compound would likely yield a number of metabolites resulting from Phase I and Phase II metabolic reactions. The identification and characterization of these metabolites are crucial for understanding the compound's clearance mechanisms and identifying any potentially active or reactive metabolites.

Based on the structure of this compound, the following metabolites can be predicted:

Oxidative Metabolites: The piperidine ring is a likely site for oxidation, primarily mediated by CYP enzymes. This could result in the formation of various hydroxylated metabolites at different positions on the ring. For instance, studies on other complex piperidine-4-carboxamide containing drugs have shown that piperidine ring hydroxylation is a significant metabolic pathway nih.gov.

Hydrolytic Metabolites: The carboxamide group can undergo hydrolysis, catalyzed by amidases, to form the corresponding carboxylic acid. However, amide hydrolysis is generally a slower process compared to ester hydrolysis.

Metabolites of the Carbamimidoyl Group: The guanidinyl group may undergo hydroxylation or other modifications, though it is often more metabolically stable. It is also possible for it to be a substrate for enzymes involved in the metabolism of endogenous guanidino compounds nih.gov.

Table 2: Predicted Metabolites of this compound in Non-Human In Vitro Systems

| Metabolite ID | Predicted Structure | Predicted Metabolic Reaction |

|---|---|---|

| M1 | Hydroxylated piperidine ring | Oxidation |

| M2 | Piperidine ring-opened product | Oxidation |

| M3 | Carboxylic acid derivative | Amide Hydrolysis |

| M4 | N-hydroxylated guanidinyl group | Oxidation |

This data is predictive and not based on experimental results for this compound.

The biotransformation of this compound is likely to be mediated by a combination of Phase I and Phase II enzymes.

Phase I Metabolism:

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is predicted to be the primary driver of the oxidative metabolism of the piperidine ring. Specific isoforms such as CYP3A4, CYP2D6, and members of the CYP2C family are commonly involved in the metabolism of piperidine-containing drugs. For a structurally related, albeit more complex, piperidine-4-carboxamide, CYP3A4/3A5 were identified as the primary enzymes responsible for its oxidative metabolism nih.gov.

Amidases/Carboxylesterases: These enzymes would be responsible for the hydrolysis of the carboxamide bond to form the carboxylic acid metabolite.

Phase II Metabolism:

Following Phase I reactions, the resulting metabolites, particularly the hydroxylated species, could undergo further conjugation reactions.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Glucuronidation is a common Phase II pathway for hydroxylated metabolites, increasing their water solubility and facilitating their excretion.

Sulfotransferases (SULTs): Sulfation is another potential conjugation pathway for hydroxylated metabolites.

Development and Validation of Analytical Methods for 1 Carbamimidoylpiperidine 4 Carboxamide in Research

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Quantitative Analysis

The development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Carbamimidoylpiperidine-4-carboxamide is a critical step in research. The primary goal is to create a method that is selective, sensitive, accurate, and precise. Method development typically begins with understanding the physicochemical properties of the analyte, such as its polarity, solubility, and UV absorbance characteristics.

A common approach for a polar compound like this compound might involve reversed-phase HPLC. Initial "scouting" runs are performed using a standard C18 column with a mobile phase consisting of an aqueous buffer (like ammonium acetate or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). Key parameters are then optimized, including:

Mobile Phase Composition: The ratio of aqueous to organic solvent is adjusted to achieve optimal retention time and peak shape.

pH of the Aqueous Phase: The pH is controlled to ensure the analyte is in a consistent ionization state, which is crucial for reproducible retention.

Column Chemistry and Temperature: Different column types (e.g., C8, Phenyl-Hexyl) may be tested. Column temperature is controlled to improve peak symmetry and ensure consistent run times.

Detector Wavelength: The UV detector wavelength is set to the absorbance maximum of the compound to ensure the highest sensitivity.

Specificity and Selectivity Determination in Complex Matrices

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.comich.org Selectivity refers to the ability to differentiate and measure the analyte in a complex mixture. ich.org

To determine specificity for this compound, the following steps are generally undertaken:

Analysis of Blank Matrix: A sample of the matrix (e.g., plasma, reaction mixture) without the analyte is injected to ensure that no endogenous components co-elute with or interfere at the retention time of the analyte. ich.org

Forced Degradation Studies: The compound is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to produce potential degradation products. The analytical method must be able to separate the intact analyte peak from any peaks corresponding to these degradants.

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity. This involves comparing UV spectra across the entire peak; a pure peak will have a consistent spectrum.

The acceptance criterion for selectivity in bioanalytical methods is typically that the response of any interfering signal in the blank matrix should be no more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). ich.org

Linearity, Range, and Sensitivity (LOD, LOQ) for Research Applications

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. wjarr.com The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity. wjarr.com

To establish linearity, a series of calibration standards are prepared at different concentrations and analyzed. A calibration curve is then generated by plotting the detector response against the concentration. The relationship is typically assessed using a linear regression model.

Sensitivity of the method is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy. wjarr.com It is often determined based on the signal-to-noise ratio, typically requiring a ratio of 3:1. wjarr.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov The LOQ is often the lowest concentration on the calibration curve and typically requires a signal-to-noise ratio of 10:1. wjarr.com

| Parameter | Result |

|---|---|

| Linearity Range | 1.0 µg/mL - 100.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = 15723x + 489 |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

Precision and Accuracy Assessment for Robustness

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often evaluated by determining the recovery of a known amount of spiked analyte in a sample matrix. edqm.eu

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories. nih.gov

For research applications, accuracy is typically accepted if the mean value is within ±15% of the nominal value, while precision (%RSD) should also not exceed 15%. nih.gov

| Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|

| Intra-day | |||

| 5.0 (Low QC) | 5.2 ± 0.21 | 104.0 | 4.0 |

| 50.0 (Mid QC) | 49.5 ± 1.49 | 99.0 | 3.0 |

| 80.0 (High QC) | 81.6 ± 2.45 | 102.0 | 3.0 |

| Inter-day | |||

| 5.0 (Low QC) | 5.3 ± 0.37 | 106.0 | 7.0 |

| 50.0 (Mid QC) | 48.9 ± 2.69 | 97.8 | 5.5 |

| 80.0 (High QC) | 82.4 ± 4.12 | 103.0 | 5.0 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. mdpi.com It is particularly valuable for analyzing complex mixtures and for quantifying compounds at very low concentrations. nih.gov

For this compound, an LC-MS/MS method would be developed for enhanced selectivity and sensitivity. This involves optimizing not only the chromatographic conditions but also the mass spectrometer parameters. An electrospray ionization (ESI) source in positive ion mode would likely be effective for this compound.

Key steps in LC-MS method development include:

Analyte Tuning: Infusing a standard solution of the compound directly into the mass spectrometer to determine the parent ion (precursor ion) and optimize source parameters like capillary voltage and gas flows.

Fragmentation: Performing product ion scans to identify the most stable and abundant fragment ions (product ions) generated from the precursor ion.

Multiple Reaction Monitoring (MRM): For quantitative analysis, the instrument is set to monitor a specific precursor-to-product ion transition. This is highly selective and minimizes interference from matrix components, significantly improving the signal-to-noise ratio. nih.govresearchgate.net

Bioanalytical Methodologies for Quantification in Non-Human Biological Samples

The quantification of this compound in non-human biological samples (e.g., rat or dog plasma, tissue homogenates) is essential for pharmacokinetic and toxicokinetic studies. nih.gov These methods must be robust and account for the complexity of the biological matrix.

A critical first step in bioanalysis is sample preparation . The goal is to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent.

Once the sample is prepared, analysis is typically performed using a validated LC-MS/MS method due to its superior sensitivity and selectivity required for the low concentrations often found in biological samples. nih.gov The validation of a bioanalytical method includes all the parameters discussed previously (specificity, linearity, accuracy, precision) but also incorporates assessments of matrix effect, recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, long-term storage). ich.orgnih.gov

Computational and Theoretical Studies of 1 Carbamimidoylpiperidine 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Carbamimidoylpiperidine-4-carboxamide, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. These simulations can provide insights into the binding mode and energy, which are crucial for understanding the compound's mechanism of action.

Research on structurally related piperidine (B6355638) carboxamide derivatives has demonstrated the utility of molecular docking in identifying potent inhibitors for various enzymes, such as Anaplastic Lymphoma Kinase (ALK). researchgate.net For this compound, a similar approach would involve docking the compound against a panel of known drug targets. The results of such a study would likely highlight key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex. For instance, the carbamimidoyl and carboxamide moieties would be expected to form hydrogen bonds with amino acid residues in the active site of a target protein.

To illustrate the potential findings from such a study, a hypothetical docking analysis of this compound against a kinase target is presented below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | ASP180, LYS45 | Hydrogen Bond |

| PHE179 | Pi-Pi Stacking | ||

| LEU25, ILE80 | Hydrophobic | ||

| Protease Y | -7.2 | GLY143, SER144 | Hydrogen Bond |

| HIS41 | Pi-Alkyl |

Note: The data in this table is illustrative and based on typical findings for similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. rsc.org MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding the intricate mechanisms of ligand binding and unbinding.

For this compound, an MD simulation would typically be performed on the docked complex within a simulated physiological environment. The simulation would track the movements of every atom in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on the flexibility of the ligand and the protein, the persistence of key interactions, and the role of water molecules in mediating the binding. Such studies on related carboxamide derivatives have been used to confirm the stability of ligand-protein complexes and to refine the understanding of their binding modes. rsc.org

Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

| Simulation Parameter | Value | Interpretation |

| RMSD of Protein Backbone | 1.5 Å | Stable protein structure during simulation |

| RMSD of Ligand | 0.8 Å | Ligand remains stably bound in the active site |

| RMSF of Active Site Residues | Low | Key interacting residues are relatively rigid |

Note: The data in this table is illustrative and based on typical findings for similar compounds.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations can provide valuable information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is critical for understanding the reactivity of this compound and its ability to participate in various types of chemical interactions.

For instance, the calculated electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding. nih.gov The HOMO-LUMO energy gap can provide an indication of the molecule's chemical stability and reactivity. Such calculations have been successfully applied to various sulfonamide and carboxamide derivatives to elucidate their structural and electronic features. nih.govresearchgate.net

| Quantum Chemical Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Suggests significant polarity |

Note: The data in this table is illustrative and based on typical findings for similar compounds.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel derivatives of this compound with improved activity or selectivity. Virtual libraries can be designed by systematically modifying the core structure of the parent compound and then screened using techniques like molecular docking and quantitative structure-activity relationship (QSAR) models.

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov By developing a QSAR model for a series of this compound derivatives, it would be possible to predict the activity of new, unsynthesized compounds and to prioritize the most promising candidates for synthesis and experimental testing. Studies on other carboxamide derivatives have successfully used 3D-QSAR models to guide the design of more potent inhibitors. nih.gov

Systems Biology Approaches and Network Modeling

Systems biology provides a holistic view of the biological processes affected by a drug, moving beyond the single-target paradigm. nih.gov By integrating data from genomics, proteomics, and metabolomics, systems biology approaches can help to identify the broader biological networks and pathways that are modulated by this compound.

Future Research on this compound Lacks Scientific Foundation

An in-depth exploration of the future research directions and translational prospects for the chemical compound this compound is currently impeded by a significant lack of available scientific data. Extensive searches of scientific literature and chemical databases have revealed no specific research dedicated to this particular molecule, rendering a detailed analysis of its therapeutic potential and future research trajectories speculative at best.

While the core structure, a piperidine-4-carboxamide, is a known scaffold in medicinal chemistry, appearing in compounds investigated for a range of biological activities, there is no public information available that specifically details the synthesis, biological testing, or mechanistic studies of this compound itself.

This absence of foundational research means that any discussion on the following key areas, as outlined for a comprehensive scientific article, would be without an empirical basis:

Exploration of Novel Therapeutic Hypotheses and Applications: Without any data on the compound's biological targets or effects, any proposed therapeutic use would be purely conjectural.

Rational Design of Enhanced Analogues: The principles of rational drug design rely on understanding the structure-activity relationship (SAR) of a lead compound. Without a known biological activity or target for this compound, there is no basis for designing improved analogues.

Integration of Multi-Omics Data: The use of genomics, proteomics, and metabolomics to understand a compound's mechanism of action requires initial evidence of its biological effects. No such data exists for this compound.

Advancements in High-Throughput Screening and Lead Optimization: These strategies are employed once a compound has shown initial promise in preliminary screens. As there is no indication that this compound has undergone even basic biological screening, discussing its lead optimization is premature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.